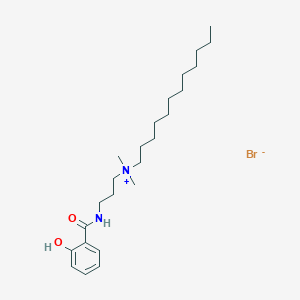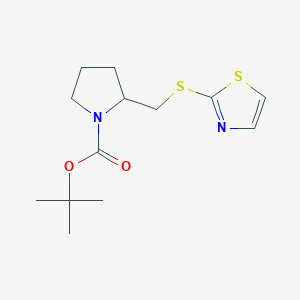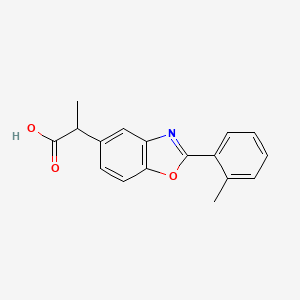![molecular formula C25H38N2O B13954940 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine CAS No. 57202-49-0](/img/structure/B13954940.png)
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine is an organic compound with the molecular formula C21H32N2O It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a heptyloxyphenyl group and an octyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine typically involves the reaction of 4-(heptyloxy)benzaldehyde with octylamine and a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mecanismo De Acción
The mechanism of action of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context. In the case of its anti-inflammatory activity, it may involve the repression of MAPK/NF-κB signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Heptyloxy)phenyl isocyanate: Similar in structure but with an isocyanate group instead of a pyrimidine ring.
3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole: Another compound with a heptyloxyphenyl group but with a triazole ring instead of a pyrimidine ring.
Uniqueness
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine is unique due to its specific combination of functional groups and structural features.
Propiedades
Número CAS |
57202-49-0 |
|---|---|
Fórmula molecular |
C25H38N2O |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
2-(4-heptoxyphenyl)-5-octylpyrimidine |
InChI |
InChI=1S/C25H38N2O/c1-3-5-7-9-10-12-14-22-20-26-25(27-21-22)23-15-17-24(18-16-23)28-19-13-11-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
Clave InChI |
URHKQYKCNSLHHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


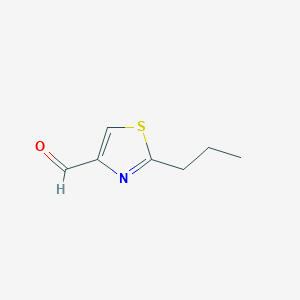



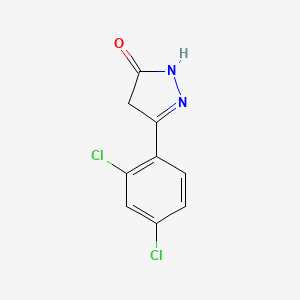
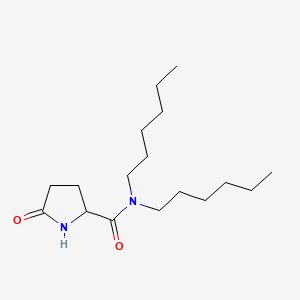

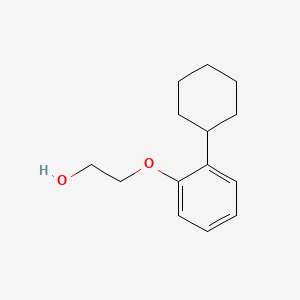

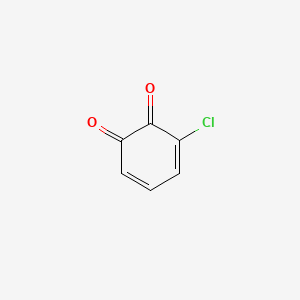
![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
